
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group and a methylcyclopentyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea typically involves the reaction of 1-methylcyclopentylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{1-methylcyclopentylamine} + \text{2-chloroethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a secondary amine derivative, while oxidation may produce an N-oxide.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloroethyl)-3-(1-methylcyclohexyl)urea
- 1-(2-Chloroethyl)-3-(1-methylcyclopropyl)urea
- 1-(2-Chloroethyl)-3-(1-methylcyclobutyl)urea
Uniqueness
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methylcyclopentyl group, in particular, influences its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Propiedades
Número CAS |
13908-09-3 |
|---|---|
Fórmula molecular |
C9H17ClN2O |
Peso molecular |
204.70 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(1-methylcyclopentyl)urea |
InChI |
InChI=1S/C9H17ClN2O/c1-9(4-2-3-5-9)12-8(13)11-7-6-10/h2-7H2,1H3,(H2,11,12,13) |
Clave InChI |
QUMYOFKTVGNGMH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


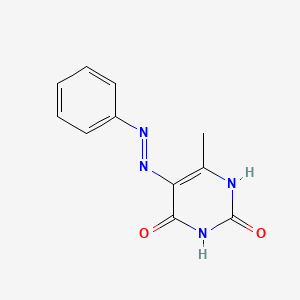
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)

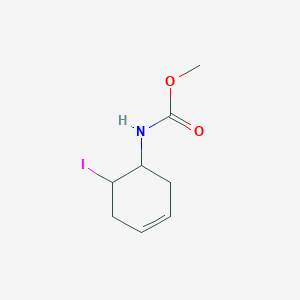
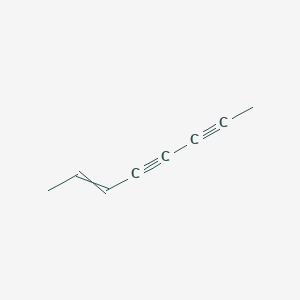
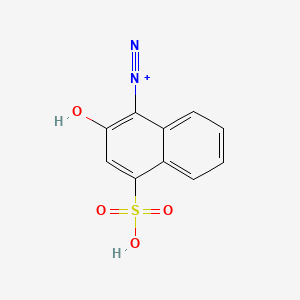

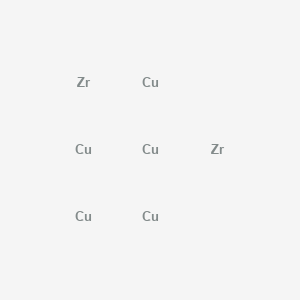
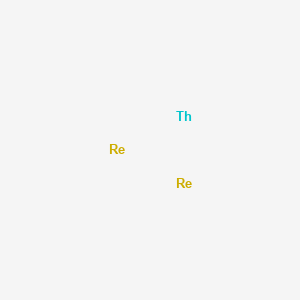


![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)

